molecular formula C7H12O4 B14566751 Propanoic acid, 2-(1-oxopropoxy)-, methyl ester CAS No. 61402-72-0

Propanoic acid, 2-(1-oxopropoxy)-, methyl ester

Cat. No.: B14566751
CAS No.: 61402-72-0
M. Wt: 160.17 g/mol
InChI Key: QCHIRICIDKIMSH-UHFFFAOYSA-N
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Description

Propanoic acid, 2-(1-oxopropoxy)-, methyl ester is an organic compound with the molecular formula C7H12O3. It is an ester derived from propanoic acid and is commonly used in various chemical reactions and industrial applications. This compound is known for its unique chemical properties and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanoic acid, 2-(1-oxopropoxy)-, methyl ester can be synthesized through esterification reactions. One common method involves the reaction of propanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of advanced catalysts and optimized reaction conditions ensures the economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-(1-oxopropoxy)-, methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to propanoic acid and methanol in the presence of water and an acid or base catalyst.

    Transesterification: It can react with other alcohols to form different esters.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and acid or base catalysts.

    Reduction: Lithium aluminum hydride or other reducing agents.

Major Products Formed

    Hydrolysis: Propanoic acid and methanol.

    Transesterification: Different esters depending on the alcohol used.

    Reduction: Corresponding alcohol.

Scientific Research Applications

Propanoic acid, 2-(1-oxopropoxy)-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for certain therapeutic agents.

    Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of propanoic acid, 2-(1-oxopropoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, esterases catalyze the hydrolysis of the ester bond, releasing propanoic acid and methanol. This reaction is crucial for the compound’s role in drug delivery and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2-methyl-, 1-methylethyl ester: Similar ester with different alkyl groups.

    Propanoic acid, 2-methyl-, propyl ester: Another ester with a different alkyl group.

    Propanoic acid, 2-methyl-, ethyl ester: Similar ester with an ethyl group.

Uniqueness

Propanoic acid, 2-(1-oxopropoxy)-, methyl ester is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Its versatility in synthetic chemistry and wide range of applications make it a valuable compound in various fields.

Properties

CAS No.

61402-72-0

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

methyl 2-propanoyloxypropanoate

InChI

InChI=1S/C7H12O4/c1-4-6(8)11-5(2)7(9)10-3/h5H,4H2,1-3H3

InChI Key

QCHIRICIDKIMSH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC(C)C(=O)OC

Origin of Product

United States

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